molecular formula C24H48O2 B13858203 2-Decyldodecanoic Acid Ethyl Ester

2-Decyldodecanoic Acid Ethyl Ester

Cat. No.: B13858203
M. Wt: 368.6 g/mol
InChI Key: MGYWXWOXEREMME-UHFFFAOYSA-N
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Description

2-Decyldodecanoic Acid Ethyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are widely used in various industries, including perfumery, flavoring, and pharmaceuticals. This particular ester is synthesized from 2-decyldodecanoic acid and ethanol, resulting in a compound with unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Decyldodecanoic Acid Ethyl Ester can be synthesized through the esterification of 2-decyldodecanoic acid with ethanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

2-Decyldodecanoic Acid+EthanolH2SO42-Decyldodecanoic Acid Ethyl Ester+Water\text{2-Decyldodecanoic Acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-Decyldodecanoic Acid+EthanolH2​SO4​​2-Decyldodecanoic Acid Ethyl Ester+Water

The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester. The ester is then purified through distillation or other separation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and efficiency. Industrial processes may also employ alternative catalysts and solvents to enhance the reaction rate and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Decyldodecanoic Acid Ethyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2-decyldodecanoic acid and ethanol in the presence of water and an acid or base catalyst.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: 2-Decyldodecanoic acid and ethanol.

    Reduction: 2-Decyldodecanol.

    Transesterification: A different ester and ethanol.

Scientific Research Applications

2-Decyldodecanoic Acid Ethyl Ester has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in certain reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and other consumer products.

Mechanism of Action

The mechanism of action of 2-Decyldodecanoic Acid Ethyl Ester involves its interaction with biological molecules and enzymes. As an ester, it can undergo hydrolysis to release 2-decyldodecanoic acid, which may interact with cellular pathways and molecular targets. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

2-Decyldodecanoic Acid Ethyl Ester can be compared with other esters such as:

    Ethyl Acetate: A common solvent with a simpler structure.

    Methyl Butanoate: Known for its fruity aroma and used in flavorings.

    Octyl Ethanoate: Used in perfumes and has a pleasant fragrance.

The uniqueness of this compound lies in its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters.

Conclusion

This compound is a versatile compound with significant applications in various fields

Properties

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

ethyl 2-decyldodecanoate

InChI

InChI=1S/C24H48O2/c1-4-7-9-11-13-15-17-19-21-23(24(25)26-6-3)22-20-18-16-14-12-10-8-5-2/h23H,4-22H2,1-3H3

InChI Key

MGYWXWOXEREMME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)C(=O)OCC

Origin of Product

United States

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